molecular formula C20H17N5O3S B2749201 2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203286-89-8

2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Cat. No.: B2749201
CAS No.: 1203286-89-8
M. Wt: 407.45
InChI Key: SNMFVGMYIKWAPB-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a derivative of isoxazole . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities . This has resulted in the development of a plethora of methods for the synthesis of this valuable fragment .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . They have prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions made on the isoxazole ring .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • Heterocyclic Synthesis

    Compounds with structural features similar to the queried chemical have been synthesized for their potential applications in producing various heterocyclic derivatives. For instance, research by Mohareb et al. (2004) outlines the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). These processes underscore the compound's role in generating a diversity of heterocyclic frameworks, which are crucial in drug design and materials science.

  • Antimicrobial and Insecticidal Properties

    Certain heterocycles based on thiophene and pyrazole scaffolds, similar to the structure , have demonstrated promising insecticidal and antimicrobial activities. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and assessed their efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such compounds in agricultural and pharmaceutical applications (Fadda et al., 2017).

  • Antitumor Activities

    The synthesis of novel heterocyclic compounds derived from related structural frameworks has also been explored for antitumor properties. Shams et al. (2010) reported on the antitumor evaluation of substituted heterocyclic compounds, highlighting the role of these molecules in developing new anticancer agents (Shams et al., 2010).

  • Corrosion Inhibition

    Moreover, derivatives of acetamide, like those structurally akin to the target compound, have been investigated as corrosion inhibitors, showing that these molecules can provide protective coatings for metals in corrosive environments. This highlights a potential application in materials science and engineering (Yıldırım & Cetin, 2008).

Mechanism of Action

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . For example, a compound bearing 4-Cl phenyl substitution at the 5- position of isoxazole was found to be the most potent antibacterial and antifungal agent of the series .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with isoxazole derivatives depend on the specific compound and its intended use . It’s important to handle these compounds with care and follow all safety guidelines.

Future Directions

Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-25-20-18(12(9-16(26)22-20)15-7-4-8-29-15)19(23-25)21-17(27)10-13-11-5-2-3-6-14(11)28-24-13/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMFVGMYIKWAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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